molecular formula C12H18ClN B2408849 (R)-2-Benzylpiperidine hydrochloride CAS No. 2055172-15-9

(R)-2-Benzylpiperidine hydrochloride

Cat. No.: B2408849
CAS No.: 2055172-15-9
M. Wt: 211.73
InChI Key: QJPBYKFOQQDQSA-UTONKHPSSA-N
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Description

(S)-2-benzylpiperidine hydrochloride is a chiral compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. The (S)-2-benzylpiperidine hydrochloride is the hydrochloride salt form of (S)-2-benzylpiperidine, which is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-benzylpiperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as benzylamine and 1,5-dibromopentane.

    Cyclization: The benzylamine undergoes a cyclization reaction with 1,5-dibromopentane to form the piperidine ring.

    Chiral Resolution: The resulting racemic mixture of 2-benzylpiperidine is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-2-benzylpiperidine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-2-benzylpiperidine hydrochloride may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidines, and various substituted derivatives.

Scientific Research Applications

(S)-2-benzylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-benzylpiperidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes in the central nervous system.

    Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing various neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-benzylpiperidine hydrochloride: The enantiomer of (S)-2-benzylpiperidine hydrochloride, with different pharmacological properties.

    N-methyl-2-benzylpiperidine: A similar compound with a methyl group attached to the nitrogen atom.

    2-phenylpiperidine: A structurally related compound with a phenyl group instead of a benzyl group.

Uniqueness

(S)-2-benzylpiperidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and pharmacological properties compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(2R)-2-benzylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPBYKFOQQDQSA-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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